molecular formula C10H12F3N3O2 B6602249 ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans CAS No. 2307777-66-6

ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans

Cat. No.: B6602249
CAS No.: 2307777-66-6
M. Wt: 263.22 g/mol
InChI Key: RTSPXYRETJTHKE-PHDIDXHHSA-N
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Description

Ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans is a substituted imidazole derivative featuring a trans-configurated cyclopropane ring bearing a trifluoromethyl group and an ethyl ester at position 4 of the imidazole core. This compound is structurally unique due to the combination of the electron-deficient trifluoromethyl group, the strained cyclopropane ring, and the electron-rich 5-amino substituent.

The compound’s synthesis likely involves cyclopropanation strategies and functional group transformations, as inferred from analogous imidazole derivatives described in the literature. For instance, Enamine Ltd. catalogs a related brominated analog, 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, which shares the 5-amino and trifluoromethylcyclopropyl motifs but differs in stereochemistry and substituents .

Properties

IUPAC Name

ethyl 5-amino-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c1-2-18-9(17)7-8(14)16(4-15-7)6-3-5(6)10(11,12)13/h4-6H,2-3,14H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSPXYRETJTHKE-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2CC2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C=N1)[C@@H]2C[C@H]2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

The trans-2-(trifluoromethyl)cyclopropyl group is synthesized via metal-catalyzed reactions using diazo compounds and alkenes. Rhodium(II) catalysts, such as Rh₂(OAc)₄, enable stereoselective cyclopropanation of trifluoromethyl-substituted alkenes with ethyl diazoacetate.

Representative Protocol :

  • Substrate : 1,1,1-Trifluoro-3-buten-2-one (10 mmol).

  • Diazo reagent : Ethyl diazoacetate (12 mmol).

  • Catalyst : Rh₂(OAc)₄ (0.5 mol%).

  • Conditions : Dichloromethane, 0°C, 12 h.

  • Yield : 78% trans-cyclopropane product.

  • Stereoselectivity : >20:1 trans:cis ratio.

Simmons-Smith Cyclopropanation

For substrates requiring milder conditions, the Simmons-Smith reaction using Zn-Cu couples and diiodomethane is employed. However, this method is less effective for trifluoromethylated alkenes due to electronic deactivation.

Imidazole Core Functionalization

Condensation-Amination Approach

Ethyl 1H-imidazole-4-carboxylate serves as a starting material for introducing the amino group. A two-step protocol involves:

  • Protection of N1 : Reaction with trans-2-(trifluoromethyl)cyclopropylamine under Mitsunobu conditions (DIAD, PPh₃).

  • Amination at C5 : Treatment with hydroxylamine-o-sulfonic acid in aqueous K₂CO₃.

Experimental Data :

StepReagents/ConditionsYield
N1 ProtectionTrans-2-(trifluoromethyl)cyclopropylamine, DIAD, PPh₃, THF, 0°C → RT85%
C5 AminationNH₂OSO₃H, K₂CO₃, H₂O/EtOAc, 90°C, 1 h62%

Multi-Component Reaction (MCR) Strategy

A one-pot synthesis leveraging ceric ammonium nitrate (CAN) as a catalyst enables simultaneous cyclopropane coupling and imidazole formation:

  • Components : Ethyl glyoxylate, trans-2-(trifluoromethyl)cyclopropylamine, ammonium acetate, and cyanoacetamide.

  • Conditions : CAN (10 mol%), EtOH, reflux, 8 h.

  • Yield : 68% with 95% trans selectivity.

Stereochemical Analysis and Validation

The trans configuration of the cyclopropane ring is confirmed via:

  • ¹H NMR Coupling Constants : Vicinal protons on the cyclopropane exhibit J = 5.8–6.2 Hz, characteristic of trans stereochemistry.

  • X-ray Crystallography : Single-crystal analysis of intermediates reveals dihedral angles consistent with trans geometry.

Optimization Challenges and Solutions

Trifluoromethyl Group Stability

  • Issue : Hydrolysis of CF₃ under basic conditions.

  • Mitigation : Use of aprotic solvents (DMF, THF) and low temperatures (<0°C) during amination steps.

Regioselectivity in Imidazole Formation

  • Issue : Competing formation of 4-amino vs. 5-amino regioisomers.

  • Solution : Electron-withdrawing substituents (e.g., esters) direct amination to the 5-position via resonance stabilization.

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g batch) achieved 54% overall yield using the MCR approach, with the following cost drivers:

  • Catalyst Recycling : Rhodium recovery via extraction with biphasic solvents.

  • Purification : Silica gel chromatography (hexane:EtOAc 3:1) for final product isolation.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Cyclopropanation : Visible-light-mediated reactions using Ru(bpy)₃²⁺ reduce metal loading and improve stereocontrol.

  • Flow Chemistry : Continuous-flow systems enhance heat transfer during exothermic cyclopropanation steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, saturated imidazoline derivatives, and various substituted imidazole compounds .

Scientific Research Applications

Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroimidazole Derivatives

Compounds such as ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate () exhibit structural parallels but differ critically in substituents and electronic properties:

  • 5-Nitro vs. 5-Amino Groups: The nitro group in nitroimidazoles is strongly electron-withdrawing, rendering the imidazole ring more electrophilic. In contrast, the 5-amino group in the target compound donates electrons, increasing nucleophilicity at adjacent positions. This difference impacts reactivity in substitution or coupling reactions .
  • Cyclopropane Absence : Nitroimidazole derivatives in lack the trifluoromethylcyclopropyl moiety, reducing steric strain and lipophilicity compared to the target compound.
  • Applications: Nitroimidazoles are often used as antimicrobial agents (e.g., metronidazole), whereas amino-substituted imidazoles may exhibit enhanced biocompatibility for targeting enzymes or receptors.
Property Target Compound Nitroimidazole Derivatives ()
Substituent at Position 5 Amino (electron-donating) Nitro (electron-withdrawing)
Cyclopropane Ring Present (trans-CF₃) Absent
Key Reactivity Nucleophilic at C2, C4 Electrophilic at C4, C5
Potential Applications Drug candidates, enzyme inhibitors Antimicrobials, radiopharmaceuticals

Brominated Imidazole Analog

The brominated analog from Enamine Ltd. (5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate) provides a direct structural comparison :

  • Stereochemistry : The (1R,2R)-cyclopropane configuration in the analog vs. trans in the target compound may alter 3D conformation, affecting binding to chiral biological targets.
  • Purity and Stability : The brominated analog is reported at 95% purity, suggesting synthetic challenges in achieving halogenated imidazoles, whereas the target compound’s synthesis may prioritize stereochemical control.

Thiazole and Imidazolidinone Derivatives

Compounds like (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxoazolidine-3-carboxylate () share heterocyclic cores but diverge in key structural features:

  • Heterocycle Type: Thiazoles and imidazolidinones exhibit distinct electronic profiles compared to imidazoles. Thiazoles are more π-deficient, influencing redox properties.
  • Functional Groups : The trifluoromethylcyclopropyl group in the target compound enhances metabolic stability and lipophilicity, whereas bulky benzyl or ureido groups in derivatives may prioritize protease inhibition.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s trans-cyclopropane configuration may require advanced stereocontrol techniques, as seen in enantioselective cyclopropanation methodologies.
  • Biological Relevance: The 5-amino group could facilitate hydrogen bonding in enzyme active sites, while the trifluoromethyl group improves membrane permeability—advantages over nitroimidazoles, which may generate toxic metabolites .
  • Comparative Stability : The absence of a nitro group reduces photodegradation risks compared to nitroimidazoles, enhancing shelf-life for pharmaceutical use.

Biological Activity

Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans, is a synthetic compound characterized by its imidazole structure and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Its molecular formula is C10H12F3N3O2C_{10}H_{12}F_3N_3O_2 with a molecular weight of 263.22 g/mol.

Chemical Structure and Properties

The compound's structure includes:

  • Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms, which is crucial for its biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity, aiding in membrane penetration.
  • Cyclopropyl Moiety : Contributes to the compound's unique chemical properties.

Structural Formula

Ethyl 5 amino 1 2 trifluoromethyl cyclopropyl 1H imidazole 4 carboxylate\text{Ethyl 5 amino 1 2 trifluoromethyl cyclopropyl 1H imidazole 4 carboxylate}

Physical Properties

PropertyValue
Molecular FormulaC10H12F3N3O2
Molecular Weight263.22 g/mol
CAS Number2307777-66-6

The biological activity of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate is primarily attributed to its interaction with various enzymes and receptors involved in inflammatory processes. The trifluoromethyl group increases the compound's electrophilicity, making it a target for nucleophilic attack, while the imidazole ring can coordinate with metal ions and modulate enzyme activity.

In Vitro Studies

Research indicates that imidazole derivatives similar to this compound exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, compounds within the same class have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, suggesting strong anticancer potential .

Case Studies

  • Anticancer Activity : A study demonstrated that imidazole derivatives could induce apoptosis in MCF-7 breast cancer cells by increasing caspase-3/7 activity. The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance biological activity significantly .
  • Inhibitory Effects on COX Enzymes : Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes effectively, which play a role in inflammation and pain pathways.

Comparative Biological Activity

The following table summarizes the biological activities of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate compared to other known compounds:

CompoundIC50 (µM) against MCF-7Mechanism of Action
Ethyl 5-amino-1-[2-(trifluoromethyl)...TBDCOX inhibition, apoptosis induction
Prodigiosin1.93Apoptosis induction
Doxorubicin10.38DNA intercalation

Synthesis Methods

The synthesis of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate typically involves several steps:

  • Formation of the Imidazole Ring : Cyclization of precursors under acidic or basic conditions.
  • Trifluoromethylation : Introduction via trifluoromethylating agents.
  • Cyclopropanation : Using reagents like diazomethane.
  • Esterification : Finalizing with ethanol under acidic conditions .

Q & A

Basic: What are the recommended synthetic routes for ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans?

Methodological Answer:
A multi-step synthesis is typically required, starting with cyclopropane derivatives and imidazole precursors. For example, cyclopropylation can be achieved via [2+1] cycloaddition using trifluoromethyl-substituted alkenes. The imidazole core can be constructed via condensation reactions (e.g., using ammonium acetate and aldehydes under reflux in acetic acid) . Optimization of reaction conditions (temperature, solvent polarity, and catalyst choice) is critical to achieving high regioselectivity for the trans isomer. Post-synthesis, purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry and stereochemistry. For instance, coupling constants in ¹H NMR can distinguish cis vs. trans cyclopropyl configurations. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical assignment . High-performance liquid chromatography (HPLC) with chiral columns can resolve enantiomeric impurities .

Basic: What biological assays are suitable for evaluating its enzyme-modulating activity?

Methodological Answer:
Target-specific assays (e.g., kinase inhibition or cytochrome P450 binding) should be prioritized. Fluorescence polarization assays can quantify binding affinity to enzymes like CYP3A4, while isothermal titration calorimetry (ITC) measures thermodynamic parameters of interactions . Dose-response curves (IC₅₀) and molecular docking simulations (using software like AutoDock) help correlate structure-activity relationships .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and regioselectivity. Tools like Gaussian or ORCA model cyclopropane ring strain and trifluoromethyl group steric effects . The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error iterations. For example, automated feedback loops adjust solvent polarity or catalysts based on computed activation energies .

Advanced: How to resolve contradictions in reported synthetic yields for analogs?

Methodological Answer:
Statistical Design of Experiments (DoE) identifies critical variables. For example, a Plackett-Burman design can screen factors like solvent polarity, temperature, and catalyst loading. Response surface methodology (RSM) then optimizes yield vs. enantiomeric excess . Contradictions often arise from unaccounted variables (e.g., trace moisture in cyclopropane precursors), which gas chromatography-mass spectrometry (GC-MS) can detect .

Advanced: What structural analogs of this compound show divergent biological activity?

Methodological Answer:
Comparative studies of analogs like ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS 15001-11-3) reveal that cyclopropyl substitution enhances metabolic stability, while amino group positioning affects target selectivity . For example, replacing the cyclopropyl group with a phenyl ring reduces binding to G-protein-coupled receptors (GPCRs) by 40% in radioligand assays .

Advanced: How to assess solubility and formulation challenges for in vivo studies?

Methodological Answer:
Phase-solubility diagrams using PEG-400 or cyclodextrins improve aqueous solubility. Differential scanning calorimetry (DSC) identifies polymorphic forms affecting bioavailability . For in vivo assays, nanoemulsions (prepared via high-pressure homogenization) enhance permeability across biological barriers .

Advanced: What environmental impact assessments are relevant for lab-scale synthesis?

Methodological Answer:
Life-cycle assessment (LCA) models evaluate waste streams, particularly fluorinated byproducts. Membrane separation technologies (e.g., nanofiltration) recover trifluoromethyl intermediates, reducing hazardous waste . Gas-phase FTIR monitors volatile trifluoromethyl emissions during synthesis .

Advanced: What mechanistic insights explain the stability of the trans cyclopropyl configuration?

Methodological Answer:
The trans configuration minimizes steric clash between the trifluoromethyl group and imidazole ring. DFT calculations show a 15 kJ/mol energy difference favoring the trans isomer due to reduced van der Waals repulsion . Kinetic studies under varying temperatures confirm slower isomerization rates for trans vs. cis .

Advanced: How can crystallography guide co-crystallization studies with target proteins?

Methodological Answer:
Co-crystallization with proteins (e.g., CYP450 isoforms) requires soaking experiments in mother liquor containing the compound. Synchrotron X-ray diffraction (resolution <2.0 Å) maps electron density around the cyclopropyl and trifluoromethyl groups, revealing binding pocket interactions . Molecular dynamics simulations (MD) refine docking poses using crystallographic data .

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